molecular formula C15H11BrO B7883758 4-Bromobenzalacetophenone

4-Bromobenzalacetophenone

Cat. No. B7883758
M. Wt: 287.15 g/mol
InChI Key: JFARWEWTPMAQHW-UHFFFAOYSA-N
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Description

4-Bromobenzalacetophenone is a useful research compound. Its molecular formula is C15H11BrO and its molecular weight is 287.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromobenzalacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromobenzalacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial and Antitumor Activities : The synthesis of a Schiff base derived from 4-Bromobenzalacetophenone and its application in antimicrobial and antitumor activities were studied. This compound demonstrated broad-spectrum antitumor activities, particularly against liver carcinoma and breast cancer cell lines (Ramadan, Abu Al-Nasr, & Noureldeen, 2014).

  • Physico-Chemical and Spectroscopic Properties : A study investigating the impact of biofield energy treatment on 4-Bromobenzalacetophenone revealed significant effects on its physical, thermal, and spectral properties, suggesting potential implications for its applications in various fields (Trivedi et al., 2015).

  • Application in McMurry Coupling : McMurry coupling of 4-Bromobenzalacetophenone was explored, producing cis and trans isomers of specific compounds, which has implications for stereochemical control in synthetic chemistry (Daik, Feast, Batsanov, & Howard, 1998).

  • Carbonic Anhydrase Inhibition : Novel bromophenols, including derivatives of 4-Bromobenzalacetophenone, were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase, suggesting their potential as drug candidates for treating various diseases like glaucoma and epilepsy (Balaydın et al., 2012).

  • DNA Cleavage Activities : 4'-Bromoacetophenone derivatives were investigated as photoinducible DNA cleaving agents, which could have applications in molecular biology and genetic engineering (Wender & Jeon, 1999).

  • Oxidation Studies : Research on the oxidation of 4-Bromoacetophenone by ozone in acetic acid provided insights into the kinetics and mechanism of this reaction, which could be valuable in industrial and environmental applications (Galstyan et al., 2021).

properties

IUPAC Name

3-(4-bromophenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFARWEWTPMAQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzalacetophenone

CAS RN

1774-66-9
Record name 4-Bromochalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1774-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

By a procedure similar to that of example 1.59.1, starting from 4-bromobenzaldehyde and acetophenone, 3-(4-bromophenyl)-1-phenylprop-2-en-1-one was obtained as yellow solid.
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Synthesis routes and methods II

Procedure details

Sodium hydroxide (1.88 g, 47 mmol) and 4-bromoacetophenone (7.47 g, 37.5 mmol) were dissolved in water (15 mL) and ethanol (50 mL). Benzaldehyde (4.00 g, 37.5 mmol) dissolved in ethanol (20 mL) was added dropwise to the acetophenone solution. A slurry quickly formed, which was allowed to stir overnight. The slurry was filtered, was with water until the filtrate was neutral to pH paper, and dried at 100° C. for 12 hours. A light tan solid was obtained (10.0 g, 93% yield).
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1.88 g
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4 g
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20 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TA Salama, SS Elmorsy, AM Khalil, MA Ismail… - 2007 - sciforum.net
A combination of tetrachlorosilane and sodium sulphide in acetonitrile was found to be an efficient thionating reagent for aromatic aldehydes giving the corresponding thioaldehydes as …
Number of citations: 2 sciforum.net
TA Salama, AAS El-Ahl, SS Elmorsy, AGM Khalil… - Tetrahedron …, 2009 - Elsevier
A combination of tetrachlorosilane (TCS) and sodium sulfide in acetonitrile is found to be an efficient thionating reagent for aromatic aldehydes in the absence of catalysis to give the …
Number of citations: 20 www.sciencedirect.com
JS Wang, K Wu, C Yin, K Li, Y Huang, J Ruan… - Nature …, 2020 - nature.com
… Further tests with methyl/ethyl 4-bromocinnamates and 4-bromobenzalacetophenone confirm similar guest encapsulation phenomenon. Addition up to 12 eq substrates does not lead to …
Number of citations: 53 www.nature.com

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